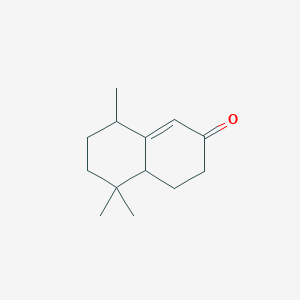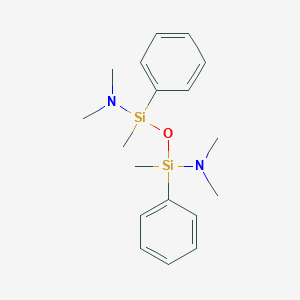
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine: is a unique organosilicon compound characterized by its two phenyl groups and six methyl groups attached to a disiloxane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine typically involves the reaction of hexamethyldisiloxane with phenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based compound, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of siloxane-based products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The phenyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: Siloxane-based products.
Reduction: Amine derivatives.
Substitution: Functionalized siloxane compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology: In biological research, this compound is studied for its potential use in drug delivery systems due to its unique structural properties that allow for the encapsulation and controlled release of therapeutic agents.
Medicine: The compound’s ability to form stable complexes with metal ions makes it a candidate for use in diagnostic imaging and as a contrast agent in medical imaging techniques.
Industry: Industrially, it is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its stability and resistance to degradation make it suitable for use in harsh environments.
Wirkmechanismus
The mechanism by which N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine exerts its effects involves the interaction of its siloxane backbone with various molecular targets. The phenyl and methyl groups provide steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. The compound can form stable complexes with metal ions, which can be utilized in catalysis and imaging applications.
Vergleich Mit ähnlichen Verbindungen
Hexamethyldisiloxane: A simpler analog with only methyl groups attached to the disiloxane backbone.
Diphenyldisiloxane: Contains phenyl groups but lacks the additional methyl groups.
Tetramethyldisiloxane: Contains four methyl groups and is structurally similar but lacks the phenyl groups.
Uniqueness: N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine is unique due to its combination of phenyl and methyl groups, which provide a balance of steric hindrance and reactivity. This makes it versatile for various applications in synthesis, catalysis, and material science.
Eigenschaften
CAS-Nummer |
61209-23-2 |
|---|---|
Molekularformel |
C18H28N2OSi2 |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
N-[(dimethylamino-methyl-phenylsilyl)oxy-methyl-phenylsilyl]-N-methylmethanamine |
InChI |
InChI=1S/C18H28N2OSi2/c1-19(2)22(5,17-13-9-7-10-14-17)21-23(6,20(3)4)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI-Schlüssel |
RUDDPGXBRGKIEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


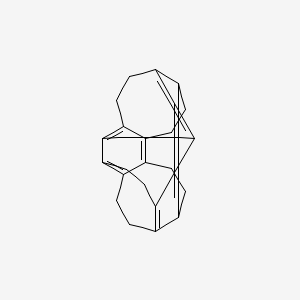
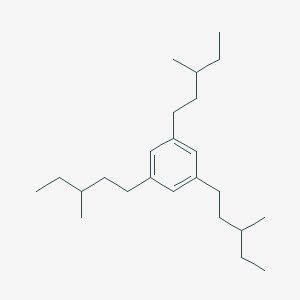
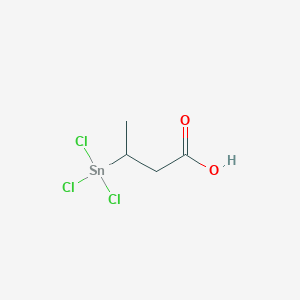
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)





![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)
